1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid
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Overview
Description
1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds that play a significant role in various biological processes and have been extensively studied for their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate, followed by a ligand-free copper-catalyzed condensation/coupling/deformylation cascade process . This method is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated and nitrated derivatives.
Scientific Research Applications
1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of HIV-1 integrase.
Medicine: Investigated for its anticancer, antimalarial, and anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes and pigments due to its stable indole core.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit HIV-1 integrase by chelating with two Mg²⁺ ions within the enzyme’s active site . This inhibition prevents the integration of viral DNA into the host genome, thereby impeding viral replication. The molecular targets and pathways involved include the DDE motif of the integrase enzyme, which is crucial for its catalytic activity.
Comparison with Similar Compounds
- Indole-2-carboxylic acid
- Indole-3-carboxylic acid
- Indole-2-carboxamide
Comparison: 1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid is unique due to its dual carboxylic acid groups, which enhance its binding affinity to enzyme active sites. Compared to indole-2-carboxylic acid, it exhibits higher potency in enzyme inhibition due to the additional carboxymethyl group. Indole-3-carboxylic acid and indole-2-carboxamide, while structurally similar, do not possess the same level of enzyme inhibitory activity .
Properties
Molecular Formula |
C15H11NO4 |
---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
1-(carboxymethyl)benzo[g]indole-2-carboxylic acid |
InChI |
InChI=1S/C15H11NO4/c17-13(18)8-16-12(15(19)20)7-10-6-5-9-3-1-2-4-11(9)14(10)16/h1-7H,8H2,(H,17,18)(H,19,20) |
InChI Key |
AKGLRHRNGGDMDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N(C(=C3)C(=O)O)CC(=O)O |
Origin of Product |
United States |
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